Dutogliptin tartrate

Vue d'ensemble

Description

Le tartrate de dutogliptin est un médicament à petite molécule qui agit comme un inhibiteur puissant et sélectif de la dipeptidyl peptidase 4 (DPP4), une sérine protéase. Ce composé a été étudié pour son potentiel dans le traitement du diabète de type 2 en augmentant les niveaux physiologiques de peptides régulateurs, tels que le peptide-1 de type glucagon (GLP-1), qui est un modulateur important de la réponse à l’insuline et de la digestion .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tartrate de dutogliptin implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel et de purification. Les étapes clés comprennent:

Formation du cycle pyrrolidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe acide boronique : Cette étape est cruciale pour l’activité du composé et implique l’utilisation de dérivés d’acide boronique.

Formation du sel de tartrate : La dernière étape implique la réaction du dutogliptin avec l’acide tartrique pour former le sel de tartrate, ce qui améliore la solubilité et la stabilité du composé.

Méthodes de production industrielle

La production industrielle du tartrate de dutogliptin suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

Réactions par lots : De grands réacteurs sont utilisés pour effectuer la cyclisation et les modifications de groupe fonctionnel.

Purification : Des techniques telles que la cristallisation, la filtration et la chromatographie sont utilisées pour purifier le composé.

Contrôle qualité : Des tests rigoureux sont effectués pour garantir la pureté et la puissance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le tartrate de dutogliptin subit diverses réactions chimiques, notamment:

Oxydation : Cette réaction peut modifier les groupes fonctionnels, affectant potentiellement l’activité du composé.

Réduction : Les réactions de réduction peuvent modifier l’état d’oxydation du composé, affectant sa stabilité et son efficacité.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant les propriétés du composé.

Réactifs et conditions courants

Agents oxydants : Comme le peroxyde d’hydrogène ou le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure d’aluminium lithium.

Réactifs de substitution : Comme les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la substitution peut entraîner divers analogues substitués .

Applications de recherche scientifique

Le tartrate de dutogliptin a plusieurs applications de recherche scientifique, notamment:

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la DPP4 et ses effets sur la régulation des peptides.

Biologie : Étudié pour son rôle dans la modulation de la réponse à l’insuline et du métabolisme du glucose.

Médecine : Exploré comme un agent thérapeutique potentiel pour le diabète de type 2 et la récupération de l’infarctus du myocarde.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la DPP4 et d’agents thérapeutiques connexes

Applications De Recherche Scientifique

Management of Type 2 Diabetes Mellitus

Dutogliptin tartrate has been extensively studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes. It is often used in combination with other antidiabetic medications such as metformin and thiazolidinediones.

Clinical Trial Findings:

- A 12-week multicenter trial involving 423 patients demonstrated that dutogliptin significantly reduced HbA1c levels by 0.52% and 0.35% at doses of 400 mg and 200 mg respectively, compared to placebo .

- The proportion of patients achieving an HbA1c target of <7% was significantly higher in the dutogliptin groups (27% for 400 mg) compared to placebo (12%) .

| Dose (mg) | Change in HbA1c (%) | Fasting Plasma Glucose Reduction (mmol/l) | Proportion Achieving HbA1c <7% |

|---|---|---|---|

| 400 | -0.82 | -1.00 | 27% |

| 200 | -0.64 | -0.88 | 21% |

| Placebo | -0.30 | N/A | 12% |

Potential Cardiovascular Benefits

Recent studies suggest that dutogliptin may have cardiovascular benefits, particularly in patients recovering from myocardial infarction. Animal studies indicate that DPP-4 inhibition can improve heart function and enhance cardiac myocyte regeneration post-infarction .

Key Findings:

- A phase III trial is underway to evaluate the safety and efficacy of dutogliptin in combination with filgrastim for improving outcomes after myocardial infarction .

- Preliminary results indicate that dutogliptin administration post-myocardial infarction can reduce infarct size and improve survival rates in murine models .

Pharmacokinetics and Administration

Dutogliptin can be administered orally or parenterally, with studies showing that subcutaneous administration achieves nearly 100% bioavailability. This mode of delivery may offer advantages over oral formulations by providing stable DPP-4 inhibition over extended periods .

Pharmacokinetic Data:

Mécanisme D'action

Le tartrate de dutogliptin exerce ses effets en inhibant la DPP4, une sérine protéase qui dégrade les hormones incrétines telles que le GLP-1. En inhibant la DPP4, le dutogliptin augmente les niveaux de GLP-1, améliorant la sécrétion d’insuline et réduisant la libération de glucagon. Cela conduit à une meilleure maîtrise de la glycémie chez les patients atteints de diabète de type 2. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation des incrétines et la régulation de la sécrétion d’insuline et de glucagon .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Unicité

Le tartrate de dutogliptin est unique en raison de son groupe acide boronique spécifique, qui améliore son affinité de liaison et sa sélectivité pour la DPP4. Cette caractéristique structurelle le distingue des autres inhibiteurs de la DPP4 et contribue à sa puissante activité inhibitrice .

Activité Biologique

Dutogliptin tartrate, also known as PHX-1149, is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor primarily investigated for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its potential to improve glycemic control by enhancing incretin levels, which play a crucial role in glucose metabolism.

Dutogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, dutogliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved blood glucose control.

Pharmacokinetics and Pharmacodynamics

Research has shown that dutogliptin exhibits favorable pharmacokinetic properties, including high bioavailability and a dose-dependent increase in DPP-4 inhibition. In a study involving healthy volunteers, subcutaneous administration of dutogliptin resulted in approximately 100% bioavailability and sustained DPP-4 inhibition exceeding 86% over 24 hours at higher doses (120 mg) .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Maximum DPP-4 Inhibition | >90% at ≥60 mg dose |

| Duration of Inhibition | Up to 342 hours at 120 mg dose |

| Accumulation Ratio | 0.90 to 1.03 |

Clinical Efficacy

A pivotal clinical trial demonstrated that dutogliptin significantly improved glycemic control in patients with T2DM. Over a 12-week period, participants receiving dutogliptin showed a reduction in HbA1c levels of -0.52% for the 400 mg dose and -0.35% for the 200 mg dose compared to placebo . The proportion of patients achieving an HbA1c level of less than 7% was notably higher in the dutogliptin groups compared to placebo.

Clinical Trial Results

| Treatment Group | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mmol/l) | Patients Achieving HbA1c < 7% (%) |

|---|---|---|---|

| Dutogliptin 400 mg | -0.52 (p < 0.001) | -1.00 (p < 0.001) | 27 |

| Dutogliptin 200 mg | -0.35 (p = 0.006) | -0.88 (p = 0.003) | 21 |

| Placebo | -0.30 | N/A | 12 |

Safety and Tolerability

Dutogliptin has been generally well-tolerated among patients, with adverse events being mild and not clinically significant. In the aforementioned studies, the most common side effects were minor injection site reactions, with no serious adverse events reported .

Case Studies and Further Research

Further investigations into dutogliptin's effects on cardiovascular health have shown promising results, particularly regarding its potential benefits post-myocardial infarction by improving cardiac myocyte regeneration . These findings suggest that beyond its role in glycemic control, dutogliptin may have broader implications for metabolic and cardiovascular health.

Propriétés

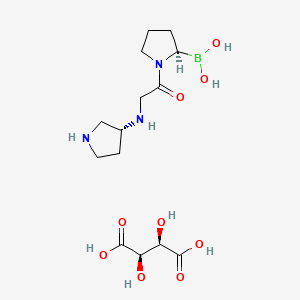

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWHNLVZPGXBNS-MHDNXTQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008624 | |

| Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890402-81-0 | |

| Record name | Dutogliptin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890402810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUTOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QH89EV9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.